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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-targeted tyrosine kinase inhibitor (TKI)
TG-100435 against a panel of first-generation TKIs with overlapping target profiles, namely
Dasatinib, Bosutinib, and Saracatinib. This document is intended to serve as a resource for
researchers and drug development professionals, offering a consolidated view of biochemical
potency, cellular activity, and the signaling pathways implicated.

Introduction to TG-100435 and Comparator TKis

TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary
targets include key members of the Src family kinases (Src, Lyn, Yes, Lck) and Abl kinase.[1][2]
First-generation TKIs such as Dasatinib, Bosutinib, and Saracatinib were developed to target
the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and also exhibit potent inhibitory
activity against Src family kinases.[3][4][5][6][7][8][9][10] This shared target profile makes them
relevant comparators for understanding the therapeutic potential of TG-100435.

Biochemical Potency: A Head-to-Head Comparison

The in vitro inhibitory activity of TG-100435 and the selected first-generation TKIs against their
primary kinase targets is a critical measure of their potency and selectivity. The following table
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summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations

(ICs0) for each compound.

Kinase Target TG-100435 (Ki, Dasatinib (ICso, Bosutinib Saracatinib
nM) nM) (ICs0, NM) (ICs0, NM)

Src 13 - 64[1][2] < 0.5[11] <10 2.7[1][31[9]112]

Lyn 13 - 64[1][2] - <10 5[12]

Abl 13 - 64[1][2] <1 - 30[3]

Yes 13 - 64[1][2] - <10 4[12]

Lk 13 - 64[1][2] - <10 < 4[12]

EphB4 13 - 64[1][2] - - -

Fyn ; - <10 < 4[12]

Far - - <10 -

Blk - - - -

c-Kit - <30 - 200[13]

PDGFRp - <30 - ]

Note: Data is compiled from multiple sources and may not be directly comparable due to

variations in assay conditions. "-" indicates data not readily available.

Cellular Activity in Cancer Cell Lines

The anti-proliferative and cytotoxic effects of these TKIls in relevant cancer cell lines provide

insights into their potential therapeutic efficacy. The following table summarizes reported ICso

values from various cellular viability assays.

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.apexbt.com/saracatinib-azd0530.html
https://www.researchgate.net/figure/Bosutinib-suppresses-the-colony-formation-ability-of-six-NB-cell-lines-A-A-subset-of_fig2_310845378
https://pmc.ncbi.nlm.nih.gov/articles/PMC5224969/
https://www.apexbt.com/saracatinib-azd0530.html
https://www.medchemexpress.com/Saracatinib.html
https://www.selleckchem.com/products/AZD0530.html
https://www.targetmol.com/compound/saracatinib
https://www.apexbt.com/saracatinib-azd0530.html
https://www.researchgate.net/figure/Bosutinib-suppresses-the-colony-formation-ability-of-six-NB-cell-lines-A-A-subset-of_fig2_310845378
https://www.targetmol.com/compound/saracatinib
https://www.apexbt.com/saracatinib-azd0530.html
https://www.researchgate.net/figure/Bosutinib-suppresses-the-colony-formation-ability-of-six-NB-cell-lines-A-A-subset-of_fig2_310845378
https://www.medchemexpress.com/Saracatinib.html
https://www.apexbt.com/saracatinib-azd0530.html
https://www.researchgate.net/figure/Bosutinib-suppresses-the-colony-formation-ability-of-six-NB-cell-lines-A-A-subset-of_fig2_310845378
https://www.targetmol.com/compound/saracatinib
https://www.apexbt.com/saracatinib-azd0530.html
https://www.researchgate.net/figure/Bosutinib-suppresses-the-colony-formation-ability-of-six-NB-cell-lines-A-A-subset-of_fig2_310845378
https://www.targetmol.com/compound/saracatinib
https://www.apexbt.com/saracatinib-azd0530.html
https://www.researchgate.net/figure/Bosutinib-suppresses-the-colony-formation-ability-of-six-NB-cell-lines-A-A-subset-of_fig2_310845378
https://www.targetmol.com/compound/saracatinib
https://www.tocris.com/products/saracatinib_7189
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Cell Li Cancer TG-100435 Dasatinib Bosutinib Saracatinib
ell Line
Type (ICs0, pM) (ICs0, pM) (ICs0, pM) (ICs0, pM)
Chronic
) Sub-
K562 Myeloid - ~0.25 0.22[3]
] nanomolar[6]
Leukemia
Non-Small
0.95 (72h)
NCI-H1975 Cell Lung - - -
[14]
Cancer
Non-Small
3.64 (72h)
NCI-H1650 Cell Lung - - -
[14]
Cancer
Sub-
Neuroblasto )
HTLA-230 - micromolar[1 - -
ma
5]
0.14
A549 Lung Cancer - - - S
(Migration)[3]
Prostate
DU145 - - - 0.2-0.7[3]
Cancer
Prostate
PC3 - - - 0.2-0.7[3]
Cancer
Gastric
SNU216 - - - < 1[16]
Cancer
Gastric
NCI-N87 - - - < 1[16]
Cancer
Breast
MCF-7 - - >10 -
Cancer
Breast
MDA-MB-231 - 0.16 <10 -
Cancer

Note: Data is compiled from multiple sources and assay conditions (e.g., incubation time) may

vary. "-" indicates data not readily available.
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways targeted by these inhibitors and a general workflow for evaluating their efficacy.
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Caption: Inhibition of Src/Abl signaling pathways by TG-100435 and first-generation TKiIs.
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Experimental Workflow for TKI Evaluation

Cancer Cell Line Culture

Y
Treat with TKI

Biochemical Kinase Assay
(e.g., LanthaScreen) (TG-100435 or Comparator)

Cell Viability Assay
(e.g., CellTiter-Glo)

Western Blot Analysis
(p-Src, p-Abl, etc.)

Data Analysis P

N
| (cs0/Ki Determination) |

\4

Comparative Analysis

!
O

Click to download full resolution via product page

Caption: A generalized workflow for the in vitro evaluation of tyrosine kinase inhibitors.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are representative protocols for the key assays cited in this guide.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase
Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the
binding of the TKI to the kinase of interest.

+ Reagent Preparation:

o Prepare a 3X solution of the test compound (TG-100435 or comparator TKI) in kinase
buffer (50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35).

o Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody mixture in
kinase buffer.

o Prepare a 3X solution of an Alexa Fluor™ 647-labeled tracer in kinase buffer.

e Assay Procedure:

o

In a 384-well plate, add 5 L of the 3X test compound solution.

(¢]

Add 5 pL of the 3X kinase/antibody mixture.

[¢]

Add 5 pL of the 3X tracer solution to initiate the binding reaction.

o

Incubate the plate at room temperature for 1 hour, protected from light.

» Data Acquisition and Analysis:

o

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and
emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

o

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data

[¢]

to a sigmoidal dose-response curve to determine the ICso value.
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Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of
viable cells in culture after treatment with a TKI.

e Cell Plating:

o Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density in
their respective growth media.

o Incubate the plate at 37°C in a humidified 5% CO:z incubator for 24 hours to allow for cell
attachment.

e Compound Treatment:

o Prepare serial dilutions of the TKIs (TG-100435 or comparators) in the appropriate cell
culture medium.

o Remove the existing medium from the wells and add the medium containing the different
concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

o Incubate the plate for the desired treatment period (e.g., 72 hours).
e Assay Procedure:

o Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for
approximately 30 minutes.

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

» Data Acquisition and Analysis:
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o Measure the luminescence of each well using a luminometer.

o Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to calculate the 1Cso value.

Western Blot Analysis for Kinase Inhibition

This technique is used to detect the phosphorylation status of target kinases and downstream
signaling proteins, providing a direct measure of inhibitor activity within the cell.

e Cell Treatment and Lysis:

o

Plate cells and treat with TKls as described in the cell viability assay protocol.

[¢]

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

o

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[e]

Determine the protein concentration of the lysates using a BCA assay.
o SDS-PAGE and Protein Transfer:
o Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.

o Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE).

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e Immunoblotting:

o Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with
0.1% Tween-20 (TBST).

o Incubate the membrane with a primary antibody specific for the phosphorylated form of the
target kinase (e.g., p-Src, p-Abl) overnight at 4°C.

o Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody.
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o Wash the membrane again with TBST.

o Detection and Analysis:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o To normalize for protein loading, strip the membrane and re-probe with an antibody
against the total form of the target kinase and a loading control (e.g., 3-actin).

o Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

This guide provides a comparative overview of TG-100435 and first-generation Src/Abl TKIs.
The presented data indicates that TG-100435 is a potent multi-targeted inhibitor with a
biochemical profile comparable to established first-generation drugs like Dasatinib, Bosutinib,
and Saracatinib. Further head-to-head studies, particularly in a broader range of cancer cell
lines and in vivo models, are warranted to fully elucidate the therapeutic potential and unique
pharmacological properties of TG-100435. The detailed experimental protocols provided herein
offer a foundation for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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